![molecular formula C5H7BrO3 B2635923 4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one CAS No. 78139-03-4](/img/structure/B2635923.png)
4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula shows the arrangement of atoms and the chemical bonds that hold the atoms together .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Metabolic Studies
- A study on Senecio burtonii isolated compounds, including a shikimic acid derivative structurally related to 4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one, suggesting potential applications in natural product chemistry and pharmacology (Ndom et al., 2006).
- Research on the synthesis of 4alpha-aminosteroids and 4beta-aminosteroids offers insights into the utility of similar structures in steroid chemistry (Ke et al., 2009).
Chemical Transformations and Catalysis
- In a study on glucose conversion , a derivative of 4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one was used as a platform chemical, indicating its role in catalysis and chemical transformations (Pagan-Torres et al., 2012).
Steroid and Hormone Research
- A study on the synthesis of unnatural isomers of B-type procyanidins, involving epicatechin-4alpha,8-epicatechin, utilized a structure analogous to 4alpha-Hydroxy-5beta-(bromomethyl)-4,5-dihydrofuran-2(3H)-one, highlighting its potential in the synthesis of complex natural products (Kozikowski et al., 2001).
Novel Drug Synthesis
- Research on the synthesis of novel C-sialosides using cross-metathesis of C-allyl sialoside with styrene, leading to aryl derivatives, demonstrates the utility of similar structures in the synthesis of biologically active compounds (Meinke & Thiem, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEXHXHETLVPKE-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one |
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